

The Function of GSK2830371: An In-depth Technical Guide

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Compound of Interest

Compound Name: GSK 4027

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Abstract

GSK2830371 is a potent and selective, orally active, allosteric inhibitor of the wild-type p53-induced phosphatase 1 (WIP1), also known as protein phosphatase, Mg²⁺/Mn²⁺ dependent 1D (PPM1D).[1][2] As a key negative regulator in the DNA damage response pathway, WIP1's inhibition by GSK2830371 presents a promising therapeutic strategy in oncology, particularly in cancers harboring wild-type TP53.[1][3] This document provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of GSK2830371.

Core Function and Mechanism of Action

GSK2830371 functions as a non-competitive, allosteric inhibitor of WIP1 phosphatase.[4] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a unique flap subdomain near the catalytic site of WIP1. This binding event locks the enzyme in an inactive conformation, thereby preventing it from dephosphorylating its substrates. This allosteric binding site is a distinguishing feature of WIP1, contributing to the high selectivity of GSK2830371.

The primary consequence of WIP1 inhibition by GSK2830371 is the stabilization and activation of the p53 tumor suppressor pathway. WIP1 normally dephosphorylates and inactivates key proteins in the DNA damage response, including p53 at serine 15 (Ser15) and the ataxia-telangiectasia mutated (ATM) kinase. By inhibiting WIP1, GSK2830371 leads to increased

phosphorylation of p53 at Ser15, which enhances its stability and transcriptional activity. This, in turn, leads to the upregulation of p53 target genes such as p21 (CDKN1A) and PUMA, resulting in cell cycle arrest and apoptosis.

Beyond the p53 pathway, GSK2830371 has been shown to increase the phosphorylation of other WIP1 substrates, including Checkpoint Kinase 2 (Chk2) at Threonine 68 (T68), Histone H2A.X at Serine 139 (S139), and ATM at Serine 1981 (S1981). The compound has also been noted to potentially activate p38 MAPK signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of GSK2830371 from various studies.

Table 1: In Vitro Potency and Selectivity

Parameter	Value	Target/Assay	Source
IC50	6 nM	Human WIP1 phosphatase (cell-free assay)	
IC50	>10 μ M	PPM1A & PPM1K	
IC50	>30 μ M	Panel of 22 other phosphatases	
Kd	Calculated from k_{on} and k_{off}	Interaction with PPM1D1–420 (Surface Plasmon Resonance)	

Table 2: Cellular Activity and In Vivo Efficacy

Cell Line / Model	Effect	Concentration / Dosage	Source
Lymphoid cell lines (wild-type TP53)	Selective antiproliferative activity	Not specified	
DOHH2 and MX-1 tumor cells	Synergistic antiproliferative effect with doxorubicin	Not specified	
DOHH2 tumor xenografts	Inhibition of tumor growth	150 mg/kg p.o.	
RBE and SK-Hep-1 (liver adenocarcinoma)	Potential of MDM2 inhibitor (HDM201)	2.5 μ M (fixed concentration)	
RBE and SK-Hep-1 (liver adenocarcinoma)	Enhanced growth inhibition with MDM2 inhibitor (RG7388)	Not specified	
Mantle Cell Lymphoma (MCL) cell lines	Growth inhibition, prominent in p53 wild-type cells	Not specified	

Experimental Protocols

WIP1 Phosphatase Inhibition Assay (Cell-Free)

This assay is designed to measure the direct inhibitory effect of GSK2830371 on WIP1 enzymatic activity.

- **Enzyme and Substrate Preparation:** Recombinant human WIP1 (residues 2 to 420) expressed in baculovirus-infected SF9 cells is used. A fluorescent phosphate substrate, such as difluorinated fluorescein diphosphate (FDP), is prepared in an appropriate assay buffer.
- **Assay Buffer Composition:** A typical buffer consists of 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, and 0.05 mg/ml BSA.

- **Reaction Setup:** A 50 μ M solution of the FDP substrate is mixed with varying concentrations of GSK2830371 or DMSO (as a control).
- **Initiation of Reaction:** The enzymatic reaction is initiated by adding 10 nM of WIP1 to the substrate-inhibitor mixture at room temperature.
- **Signal Detection:** After a 5-minute incubation period, the hydrolysis of FDP, which results in a fluorescent signal, is measured using a microplate reader (e.g., Spectramax) with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
- **Data Analysis:** The IC₅₀ value, representing the concentration of GSK2830371 required to inhibit 50% of WIP1 activity, is calculated from the dose-response curve.

Cell Proliferation (Viability) Assay

This assay determines the effect of GSK2830371 on the growth of cancer cell lines.

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a density of 200–400 cells per well.
- **Compound Treatment:** On day 1, the cells are treated with a serial dilution of GSK2830371.
- **Incubation:** The plates are incubated for 7 days to allow for cell proliferation.
- **Viability Measurement:** Cell viability is assessed using a luminescent assay, such as the CellTiter-Glo® Cell Viability Assay. This assay measures the amount of ATP, which is indicative of the number of metabolically active cells.
- **Signal Detection:** The luminescent signal is detected using a plate reader (e.g., EnVision 2104).
- **Data Analysis:** The growth inhibition (GI₅₀) values are calculated to determine the concentration of the compound that causes a 50% reduction in cell growth.

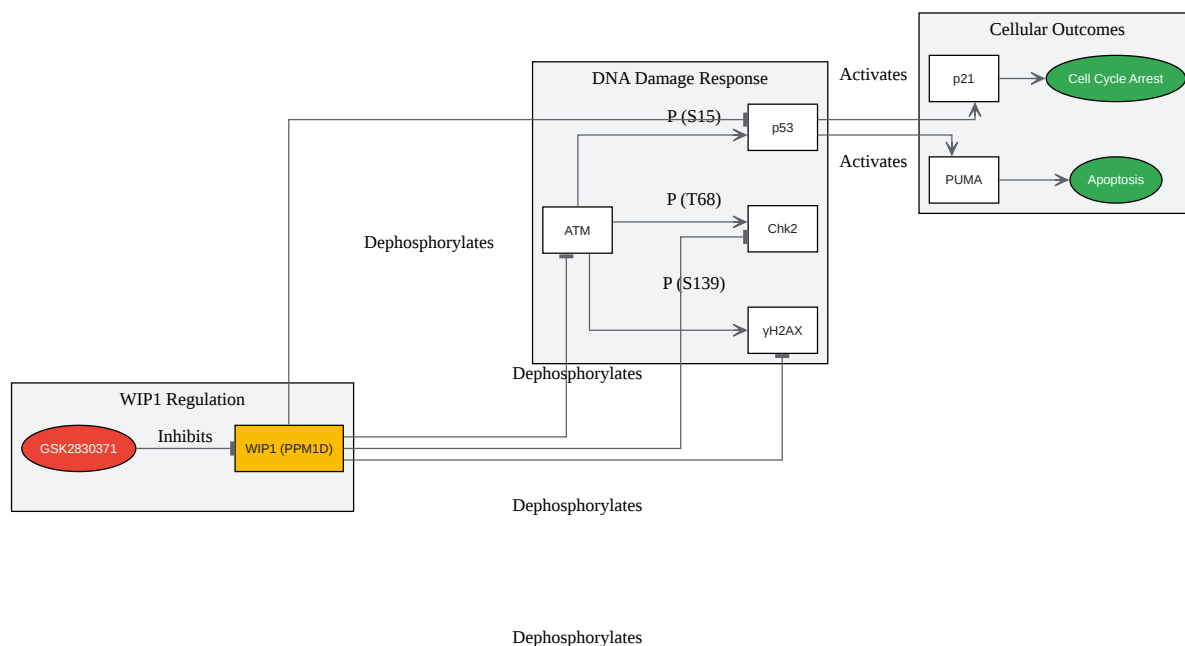
In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of GSK2830371 in a living organism.

- **Animal Model:** Immunocompromised mice (e.g., NOD-SCID mice) are used.
- **Tumor Cell Implantation:** Human cancer cells (e.g., SK-Hep-1) are subcutaneously injected into the mice to establish tumors.
- **Treatment Initiation:** Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
- **Drug Administration:** GSK2830371 is administered orally (p.o.) at a specified dose (e.g., 150 mg/kg). Treatment can be given as a monotherapy or in combination with other agents.
- **Tumor Measurement:** Tumor size is measured regularly (e.g., weekly) using calipers.
- **Endpoint Analysis:** At the end of the study (e.g., after two weeks of treatment), the mice are euthanized, and the tumors are excised and weighed.
- **Data Analysis:** Tumor growth curves and final tumor weights are compared between the treatment and control groups to assess the anti-tumor efficacy.

Visualizations

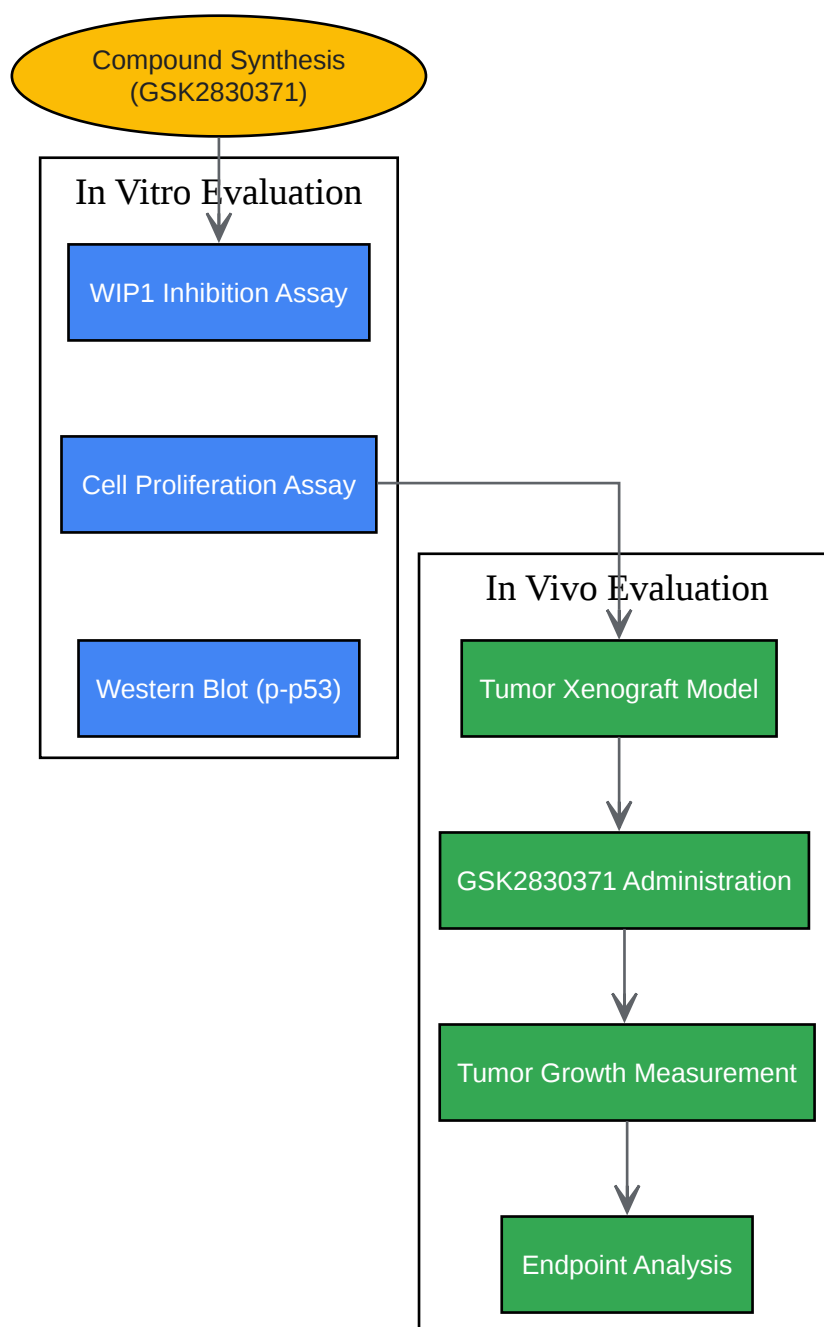
Signaling Pathway Diagram



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Caption: GSK2830371 inhibits WIP1, leading to increased phosphorylation and activation of p53 and other DNA damage response proteins, ultimately promoting cell cycle arrest and apoptosis.

Experimental Workflow Diagram



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Caption: A typical experimental workflow for evaluating the efficacy of GSK2830371, from initial in vitro assays to in vivo tumor model studies.

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